molecular formula C10H15N5 B14141751 N-(3-methylbutyl)-7H-purin-6-amine CAS No. 14671-28-4

N-(3-methylbutyl)-7H-purin-6-amine

Cat. No.: B14141751
CAS No.: 14671-28-4
M. Wt: 205.26 g/mol
InChI Key: FZQMZXGTZAPBAK-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-7H-purin-6-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a 3-methylbutyl group attached to the purine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbutyl)-7H-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with 3-methylbutylamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-methylbutyl)-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced forms of the purine ring.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methylbutyl)-7H-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: The compound can be used to study purine metabolism and its effects on cellular processes.

    Industry: The compound can be used in the development of new materials with specific properties, such as in the field of nanotechnology.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A stimulant that contains a purine ring structure.

Comparison: N-(3-methylbutyl)-7H-purin-6-amine is unique due to the presence of the 3-methylbutyl group, which can influence its solubility, reactivity, and biological activity compared to other purine derivatives. This structural modification can make it more suitable for specific applications, such as in drug development or material science.

Properties

CAS No.

14671-28-4

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-(3-methylbutyl)-7H-purin-6-amine

InChI

InChI=1S/C10H15N5/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9/h5-7H,3-4H2,1-2H3,(H2,11,12,13,14,15)

InChI Key

FZQMZXGTZAPBAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=NC=NC2=C1NC=N2

Origin of Product

United States

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